Evidence 1: Bridgehead Aminomethyl Regiochemistry vs. C5-Substituted Regioisomer
The target compound places the aminomethyl group at the C1 bridgehead position of the 2-azabicyclo[3.1.1]heptane scaffold. The closest regioisomer, tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 2227205-85-6), bears the aminomethyl at the C5 bridge position . In the C1-substituted variant described in US Patent 8,809,365, the exocyclic amine at the bridgehead enables derivatization that places pharmacophoric groups along a vector distinct from that achievable with C5 substitution [1]. The patent explicitly claims 1-substituted 2-azabicyclo[3.1.1]heptyl derivatives—not 5-substituted variants—as nicotinic acetylcholine receptor modulators, indicating that the C1 substitution pattern is critical for nAChR ligand activity [1].
| Evidence Dimension | Substituent position (bridgehead C1 vs. bridge C5) and associated patent-claimed biological utility |
|---|---|
| Target Compound Data | Aminomethyl at C1 bridgehead; scaffold claimed in US 8,809,365 for nAChR modulation [1] |
| Comparator Or Baseline | Aminomethyl at C5 bridge (CAS 2227205-85-6); no corresponding nAChR patent claims identified |
| Quantified Difference | C1 substitution is explicitly claimed for nAChR activity; C5 substitution lacks equivalent CNS receptor patent precedence |
| Conditions | Patent family US 8,809,365 / WO 2011/054999 A1; nAChR modulator claims |
Why This Matters
For CNS drug discovery programs targeting nicotinic receptors, the C1-substituted scaffold provides a patent-backed structural hypothesis; procuring the C5 regioisomer may result in an inactive or off-target compound.
- [1] Stevens C, De Blieck A, Heugebaert T. 1-Substituted 2-azabicyclo[3.1.1]heptyl derivatives useful as nicotinic acetylcholine receptor modulators for treating neurologic disorders. US Patent 8,809,365 B2. Issued August 19, 2014. Claims 1-substituted derivatives for CNS indications including Alzheimer's and Parkinson's diseases. View Source
